Terbufos sulfone (CAS: 56070-16-7) is a principal and persistent oxidative metabolite of the organophosphate insecticide, terbufos. In environmental and biological systems, the parent terbufos is rapidly converted to more persistent metabolites, including terbufos sulfone. This distinct persistence, coupled with toxicity comparable to the parent compound, makes terbufos sulfone a critical target analyte for regulatory compliance testing in soil, water, and food, as well as for comprehensive toxicological risk assessments.
Procuring the parent compound, terbufos, or its sulfoxide metabolite as a substitute for terbufos sulfone is invalid for quantitative applications. These compounds exhibit distinct physical properties, chromatographic behaviors, environmental persistence, and toxicological profiles. For example, their different mobilities in soil and varied degradation half-lives mean that analyzing for terbufos alone would grossly underestimate the total, persistent toxic residue. Using an incorrect analytical standard would lead to non-compliant regulatory reporting, inaccurate environmental fate modeling, and flawed toxicological assessments.
Terbufos sulfone is significantly more persistent in the environment than its parent compound, making it a more relevant target for long-term residue analysis. In aerobic aquatic metabolism studies, the half-life of parent terbufos was less than 2 days, while the half-life of terbufos sulfone was 32 days. Similarly, in soil, terbufos sulfone and sulfoxide metabolites persist far longer, with DT50 values (disappearance time) of 136 to 174 days, compared to the much shorter persistence of the parent terbufos.
| Evidence Dimension | Persistence Half-Life (t1/2) |
| Target Compound Data | 32 days (aerobic aquatic); up to 174 days (soil DT50) |
| Comparator Or Baseline | Parent Terbufos: <2 days (aerobic aquatic) |
| Quantified Difference | >16x longer half-life in water; substantially longer persistence in soil |
| Conditions | Aerobic aquatic metabolism and soil dissipation studies as reviewed by the U.S. EPA. |
This greater stability makes terbufos sulfone the correct analyte for assessing long-term environmental contamination and exposure risk, as the parent compound degrades too quickly to be a reliable indicator.
While all terbufos-related compounds are toxic, they exhibit quantitatively different potencies. In acute toxicity studies with the aquatic invertebrate *Ceriodaphnia cf dubia*, terbufos sulfone showed a 96-hour EC50 of 0.19 µg/L. This indicates it is approximately half as toxic as the parent compound (EC50 = 0.08 µg/L) but nearly twice as toxic as the sulfoxide metabolite (EC50 = 0.36 µg/L) to this species. In mice, the acute oral LD50 for terbufos sulfone was 14 mg/kg bw, significantly less toxic than terbufos sulfoxide (3.4 mg/kg bw) and terbufoxon sulfoxide (1.1 mg/kg bw).
| Evidence Dimension | Acute Toxicity (96-h EC50 and Oral LD50) |
| Target Compound Data | 0.19 µg/L (C. dubia); 14 mg/kg bw (mouse) |
| Comparator Or Baseline | Terbufos: 0.08 µg/L (C. dubia); Terbufos Sulfoxide: 0.36 µg/L (C. dubia) and 3.4 mg/kg bw (mouse) |
| Quantified Difference | 2.4x less toxic than terbufos, but 1.9x more toxic than terbufos sulfoxide to C. dubia; 4.1x less toxic than terbufos sulfoxide in mice. |
| Conditions | 96-hour acute toxicity test on neonates of the cladoceran Ceriodaphnia cf dubia; acute oral toxicity study in female mice. |
This differential toxicity requires the use of a specific terbufos sulfone standard to accurately assess the total toxicological burden and risk contribution from individual metabolites in environmental samples.
Terbufos sulfone is differentiated from terbufos and terbufos sulfoxide by its unique molecular weight and fragmentation pattern in mass spectrometry, enabling specific and accurate quantification in complex matrices. In LC-MS/MS analysis, terbufos sulfone is typically quantified using the specific ion transition m/z 321 > 171. This is distinct from the primary transitions used for terbufos (m/z 289 > 103) and terbufos sulfoxide (m/z 305 > 187), preventing analytical interference. This specificity is critical for multi-residue methods where baseline chromatographic separation may be incomplete.
| Evidence Dimension | Primary Quantifier Ion Transition (LC-MS/MS) |
| Target Compound Data | m/z 321 > 171 |
| Comparator Or Baseline | Terbufos: m/z 289 > 103; Terbufos Sulfoxide: m/z 305 > 187 |
| Quantified Difference | Unique parent and product ion masses for each analyte |
| Conditions | Liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). |
Procuring the specific terbufos sulfone standard is essential for developing and validating selective LC-MS/MS methods that can reliably quantify this specific metabolite without cross-talk from the parent compound or other metabolites.
For laboratories conducting pesticide residue analysis under regulatory frameworks (e.g., EPA, EFSA), a certified terbufos sulfone standard is non-negotiable. As regulatory residue definitions often include the sum of terbufos and its major metabolites, the distinct analytical signature and persistence of the sulfone require its individual quantification for accurate reporting.
Researchers modeling the long-term persistence and transport of terbufos in soil and aquatic systems must use terbufos sulfone as a primary analyte. Its significantly longer half-life compared to the parent compound means it is the key indicator of historical contamination and future leaching potential.
To accurately model the total risk to aquatic organisms, toxicologists require a terbufos sulfone standard. Given its unique toxicity profile relative to other metabolites and its high persistence, its concentration must be independently measured to calculate the total toxic units in an environmental sample and avoid under- or over-estimating risk.
Analytical chemists developing robust LC-MS/MS or GC-MS methods for screening multiple pesticides need individual standards for terbufos and each of its key metabolites, including the sulfone. This is essential for confirming chromatographic separation, optimizing specific mass transitions, and ensuring the final method can unambiguously differentiate and quantify each component of the total terbufos residue.
Acute Toxic